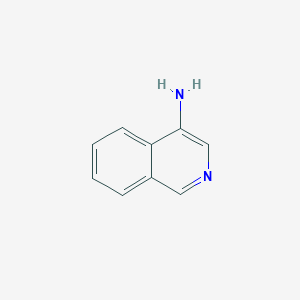

4-Aminoisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIUXVGHQFJYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178351 | |

| Record name | 4-Isoquinolylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23687-25-4 | |

| Record name | 4-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023687254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoquinolylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isoquinolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX5SYG47SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Aminoisoquinoline: Chemical Properties and Structure

This guide provides a comprehensive overview of the core chemical properties, structural information, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a heterocyclic aromatic amine. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | White to brown crystalline powder or solid | [1][2][4] |

| Melting Point | 107 - 113 °C | [1][2][5] |

| Boiling Point | 360.0 ± 17.0 °C (Predicted) | [1] |

| pKa | 6.29 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in Methanol, Ethanol, Dichloromethane, and Dimethylformamide. | [1] |

Chemical Structure and Identifiers

The structure of this compound is based on the isoquinoline ring system with an amino group substituted at the C4 position.

| Identifier | Value | Source(s) |

| IUPAC Name | isoquinolin-4-amine | [3] |

| CAS Number | 23687-25-4 | [1][3][4] |

| SMILES String | Nc1cncc2ccccc12 | [2] |

| InChI | InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2 | [1][2][3] |

| InChIKey | ISIUXVGHQFJYHM-UHFFFAOYSA-N | [1][2][3] |

Experimental Protocols

Synthesis Protocol: From 4-Bromoisoquinoline

A common method for the preparation of this compound is through the ammonolysis of 4-bromoisoquinoline.[5]

Materials:

-

4-bromoisoquinoline (50 g)

-

Concentrated ammonium hydroxide solution (160 ml)

-

Copper sulfate 5-hydrate (3 g)

-

Dilute sodium hydroxide solution

-

Benzene

-

Anhydrous potassium carbonate

-

Charcoal

Procedure:

-

A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[5]

-

After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.[5]

-

The product is extracted with five 100-ml portions of benzene.[5]

-

The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[5]

-

The benzene solution is concentrated to a volume of 70 ml.[5]

-

Cooling the concentrated solution precipitates the crude this compound.[5]

-

The product can be further purified by recrystallization from benzene to yield pure this compound with a melting point of 108.5°C.[5]

Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for this compound, adapted from standard laboratory procedures for similar compounds.[6]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional proton spectrum.

-

¹H NMR data (400 MHz, DMSO-d₆) shows the following chemical shifts (δ): 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H).[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A longer acquisition time may be needed due to the low natural abundance of ¹³C.

-

3.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

3.2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard electron energy of 70 eV.

-

Mass Analysis: Scan an appropriate mass range (e.g., m/z 40-400). The molecular ion peak should be observed at approximately m/z 144, corresponding to the molecular weight of the compound.[3]

Biological Activity and Signaling Pathways

Derivatives of the closely related 4-aminoquinoline scaffold have been shown to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8] They can interact with key cellular signaling pathways. While specific pathway interactions for this compound itself are not extensively detailed, the activities of its derivatives suggest potential mechanisms of action.

Synthesis Workflow Visualization

The following diagram illustrates a multi-step synthesis process for a derivative, this compound-8-methyl formate.[9][10]

Caption: Synthesis workflow for this compound-8-methyl formate.

Potential Inhibition of HIF-1α Signaling Pathway

Studies on 4-aminoquinoline derivatives have demonstrated their potential as anticancer agents by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[11] Inhibition can occur by decreasing the levels of HIF-1α mRNA.

Caption: Inhibition of HIF-1α pathway by 4-aminoquinoline derivatives.

Potential Inhibition of PI3K/Akt Signaling Pathway

Related compounds, such as 4-aminoquinazolines, have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12] This suggests a possible mechanism of action for this compound derivatives in cancer therapy.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

- 1. This compound | 23687-25-4 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. CN104447547B - Synthesis method of this compound-8-methyl formate - Google Patents [patents.google.com]

- 10. CN104447547A - Synthesis method of this compound-8-methyl formate - Google Patents [patents.google.com]

- 11. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminoisoquinoline (CAS 23687-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoisoquinoline (CAS: 23687-25-4), a pivotal heterocyclic amine in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its biological significance, with a focus on its role in contemporary drug discovery.

Physicochemical Properties

This compound, also known as isoquinolin-4-amine, is a stable, solid compound under normal conditions.[1] Its core structure, comprised of a fused pyridine and benzene ring with an amino substituent, makes it a valuable scaffold in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 23687-25-4 | [2][3] |

| Molecular Formula | C₉H₈N₂ | [2][3][4][5] |

| Molecular Weight | 144.17 g/mol | [2][6] |

| Appearance | White to brown or light yellow crystalline powder/solid | [1][2][4][5] |

| Melting Point | 107-113 °C | [2] |

| Boiling Point | 360.0 ± 17.0 °C (Predicted) | [2][7] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [2][7] |

| pKa | 6.29 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dimethylformamide, and dichloromethane. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

| Technique | Data Highlights | Reference |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H) | [2] |

| ¹³C NMR | Data available in spectral databases. | [6] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [6] |

| Infrared (IR) Spectroscopy | Data available in spectral databases (FTIR, KBr Wafer). | [6] |

| UV-VIS Spectroscopy | Data available in spectral databases. | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 4-Bromoisoquinoline

This protocol involves the amination of a halogenated isoquinoline precursor.

Materials:

-

4-bromoisoquinoline (50 g)

-

Concentrated ammonium hydroxide solution (160 ml)

-

Copper sulfate 5-hydrate (3 g)

-

Dilute sodium hydroxide solution

-

Benzene

-

Anhydrous potassium carbonate

-

Charcoal

Procedure:

-

A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[8]

-

After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.[8]

-

The product is extracted with five 100 ml portions of benzene.[8]

-

The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[8]

-

The benzene solution is concentrated to a volume of 70 ml.[8]

-

Cooling the concentrated solution precipitates the this compound. The product can be further purified by recrystallization from benzene to yield a product with a melting point of 108.5°C.[8]

Synthesis via Deprotection of N-benzyl-4-aminoisoquinoline

This method involves the removal of a benzyl protecting group from the amine.

Materials:

-

N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol)

-

Acetic acid (30 mL)

-

Sulfuric acid (H₂SO₄, 7.5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

A mixture of N-benzyl-4-aminoisoquinoline (1.00 g) is reacted with a mixture of acetic acid (30 mL) and H₂SO₄ (7.5 mL) for 6 hours at 100°C with stirring.[2]

-

Upon completion, the mixture is cooled to room temperature.[2]

-

The reaction is quenched by the careful addition of a saturated aqueous NaHCO₃ solution.[2]

-

Na₂CO₃ (200 mL) is added, and the mixture is diluted with water.[2]

-

The aqueous layer is extracted with ethyl acetate (5 x 25 mL).[2]

-

The combined organic phases are concentrated, and the residue is purified by chromatography (eluent: EtOAc) to afford this compound as a yellow solid.[2]

Caption: Overview of two primary synthesis routes for this compound.

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery and materials science.[5] Its derivatives are recognized for a broad spectrum of biological activities.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[5]

-

Kinase Inhibition: The scaffold is used to synthesize Rho kinase inhibitors.[2]

-

Anticancer Potential: Derivatives of 4-aminoquinoline have been identified as promising anticancer agents. They have been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is critical for tumor survival and proliferation under hypoxic conditions.[9]

-

Broad Pharmacological Profile: The larger family of 4-aminoquinolines, which includes famous drugs like chloroquine, exhibits a wide range of biological effects, including antimalarial, antiviral, antibacterial, and immunomodulatory activities.[10][11]

-

Materials Science: Beyond its biological roles, this compound is utilized in the development of organic electronics, such as organic semiconductors and light-emitting devices, and in creating advanced polymers and coatings.[5]

Signaling Pathway Involvement: Targeting HIF-1α

In oncology research, the inhibition of signaling pathways that promote cancer cell survival is a primary goal. Derivatives of the 4-aminoquinoline scaffold have been investigated as potent inhibitors of the HIF-1α signaling pathway.[9]

Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1α protein is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA. This binding event initiates the transcription of genes involved in angiogenesis, cell proliferation, and survival. Certain 4-aminoquinoline derivatives have been shown to inhibit the expression of HIF-1α by reducing the levels of its mRNA, thereby disrupting this entire pro-survival cascade.[9]

Caption: Mechanism of HIF-1α pathway inhibition by 4-aminoquinoline analogs.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dark place under an inert atmosphere.[2]

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines.

References

- 1. Best Price 4-Amino-isoquinoline, Pharmaceutical-Grade Intermediate [forecastchemicals.com]

- 2. This compound | 23687-25-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. prepchem.com [prepchem.com]

- 9. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Physical properties of 4-Aminoisoquinoline

An In-depth Technical Guide to the Physical Properties of 4-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its unique structural framework is featured in a variety of biologically active compounds, including kinase inhibitors, and it holds potential in the development of organic electronics.[1][2] A comprehensive understanding of its physical properties is therefore not merely academic but a critical prerequisite for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical and spectral properties of this compound, grounded in experimental data and predictive models. It further outlines standardized protocols for the empirical validation of these characteristics, offering a practical framework for researchers in the field.

Chemical Identity and Molecular Structure

This compound is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an amino group at the C4 position. This arrangement of atoms imparts specific electronic and steric properties that govern its reactivity and intermolecular interactions.

-

IUPAC Name: isoquinolin-4-amine[3]

Caption: Molecular Structure of this compound (C₉H₈N₂).

Core Physical Properties

The physical state and solubility behavior of a compound are foundational to its handling, purification, and formulation. This compound is typically supplied as a solid, with its appearance varying based on purity.[1][4] The key physical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White to brown or faint to dark brown crystalline powder/solid. | [1][2][4] |

| Melting Point | 108-112 °C | [2] |

| 110 °C | [4] | |

| 107-113 °C | ||

| Boiling Point | 360.0 ± 17.0 °C (Predicted) | [2][5] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, dichloromethane, and dimethylformamide. | [2] |

| pKa (Predicted) | 6.29 ± 0.10 (Predicted for the conjugate acid) | [2] |

Expert Insights: The melting point range of 107-113 °C is a critical parameter for identity and purity assessment.[2] A sharp melting point within this range typically indicates high purity, whereas a broad or depressed range can suggest the presence of impurities. The compound's solubility profile—soluble in polar organic solvents like methanol but only slightly soluble in water—is characteristic of a molecule with both a large nonpolar aromatic system and a polar amino group capable of hydrogen bonding.[2] This differential solubility is fundamental to designing effective extraction and crystallization procedures.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and UV-Vis spectroscopy are essential characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows characteristic signals: δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H).[2] The singlet at 5.82 ppm, integrating to 2H, is characteristic of the amino (-NH₂) protons. The other signals in the aromatic region (7.5-8.5 ppm) correspond to the seven protons on the isoquinoline ring system.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Spectral data for this compound is available in public databases such as SpectraBase.[3][6] This analysis is crucial for confirming the carbon skeleton of the isoquinoline core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound, typically run as a KBr wafer, is expected to show characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.

-

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

-

N-H Bending: A band around 1600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to its extended aromatic system, this compound absorbs UV radiation, and its spectrum is a useful tool for quantitative analysis using the Beer-Lambert Law, provided a pure standard is available.

Standard Experimental Protocols

To ensure data integrity and reproducibility, physical properties should be determined using standardized methods. The following protocols are foundational for any laboratory working with solid organic compounds like this compound.

Protocol for Melting Point Determination

Causality: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. This is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to occur over a wider range and at a lower temperature.

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound powder.

-

Capillary Loading: Pack the powder into a capillary tube to a height of approximately 3-5 mm.[7][8]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 108 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting: Report the result as a melting range (e.g., 109-111 °C).

Caption: Workflow for Accurate Melting Point Determination.

Protocol for Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like."[9] The polarity of the solute and solvent determines the extent of dissolution. This protocol systematically evaluates solubility, which is critical for reaction setup, purification (crystallization), and formulation.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, dichloromethane, hexane).

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Allow any undissolved solid to settle. Visually inspect the solution.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the mixture to observe any change in solubility, which is common for most solids. Note if the compound crystallizes out upon cooling.

Caption: A Systematic Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2][3] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][10] Work in a well-ventilated area or under a chemical fume hood.[10][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[4][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[10] It is recommended to keep the compound under an inert atmosphere as it may be air sensitive.[2][4]

Conclusion

The physical properties of this compound—its defined melting point, characteristic solubility profile, and distinct spectroscopic fingerprint—are cornerstones for its application in research and development. This guide has synthesized key data and provided robust, causality-driven protocols for their verification. By adhering to these principles and methodologies, scientists can ensure the quality and consistency of their work, from initial synthesis to final application, thereby accelerating the development of novel pharmaceuticals and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 23687-25-4 [chemicalbook.com]

- 3. This compound | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. indiamart.com [indiamart.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of 4-Aminoisoquinoline, a significant compound in pharmaceutical synthesis and organic electronics.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C9H8N2 | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | [1][2][4] |

| Alternate Molecular Weight | 144.18 g/mol | [3][5] |

| IUPAC Name | isoquinolin-4-amine | [1] |

| CAS Number | 23687-25-4 | [1] |

| Appearance | Faint to dark brown solid / White to Brown powder to crystal | [3][5] |

| Melting Point | 110 °C | [5] |

It is important to note that slight variations in molecular weight can be attributed to differences in computational methods or isotopic composition.

Logical Relationship of Core Properties

The chemical identity of this compound is fundamentally defined by its molecular formula, which in turn determines its molecular weight and is registered under a unique CAS number for unambiguous identification. This relationship is visualized in the following diagram.

References

Spectroscopic Profile of 4-Aminoisoquinoline: A Technical Guide

Introduction: 4-Aminoisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various bioactive molecules, including potent enzyme inhibitors. A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.49 | s | H-1 |

| 8.10 | d | H-8 |

| 7.90 | d | H-5 |

| 7.87 | s | H-3 |

| 7.64-7.54 | m | H-6, H-7 |

| 5.82 | s (br) | -NH₂ |

| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-1 |

| 142.8 | C-3 |

| 142.1 | C-4 |

| 133.5 | C-8a |

| 129.2 | C-6 |

| 128.5 | C-5 |

| 125.0 | C-4a |

| 121.8 | C-7 |

| 109.1 | C-8 |

| Solvent: CDCl₃. Data is based on literature values.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3200 | Medium | N-H stretching (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| Sample Preparation: KBr Wafer. Data is estimated based on characteristic functional group frequencies. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Ratio | Relative Intensity | Assignment |

| 144 | Base Peak (100%) | [M]⁺ (Molecular Ion) |

| 117 | High | [M-HCN]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

| Source: GC-MS. Data obtained from the NIST Mass Spectrometry Data Center. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry vial.[1] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition: Lock and shim the instrument on the deuterated solvent signal. Acquire the spectrum using standard parameters for ¹H or ¹³C NMR, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric H₂O and CO₂.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the this compound sample, typically dissolved in a volatile organic solvent, into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at its specific m/z ratio.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest intensity is designated as the base peak. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A general workflow for the spectroscopic analysis of a pure chemical compound.

References

The Solubility Profile of 4-Aminoisoquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminoisoquinoline in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including synthetic chemistry, formulation development, and analytical method design. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Data Presentation: Solubility of this compound

| Organic Solvent | Chemical Formula | Solubility (at ambient temperature) | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Quantitative |

| Methanol | CH₃OH | Soluble | Qualitative |

| Ethanol | C₂H₅OH | More soluble than in water[2] | Qualitative |

| Dimethylformamide (DMF) | C₃H₇NO | More soluble than in water[2] | Qualitative |

| Dichloromethane (DCM) | CH₂Cl₂ | More soluble than in water[2] | Qualitative |

Note: Qualitative descriptions are based on information from chemical suppliers and patents, which indicate general solubility without providing specific concentrations.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details a standardized method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved concentration.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of isoquinoline alkaloids, a diverse and pharmacologically significant class of natural products. We delve into the seminal discoveries of key isoquinoline alkaloids, including morphine, papaverine, berberine, and tubocurarine, detailing the historical context and the pioneering scientists behind these breakthroughs. This guide presents detailed experimental protocols for the landmark isolation and synthetic methodologies that enabled the structural elucidation and further investigation of these compounds. Quantitative data on their biological activities and spectroscopic characterization are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of their mechanisms of action and synthesis. This document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study and application of isoquinoline alkaloids.

Introduction

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton. They are predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. The rich history of isoquinoline alkaloids is intertwined with the history of medicine itself, with some of the most potent and indispensable drugs known to humanity belonging to this class. From the powerful analgesic morphine to the antimicrobial berberine and the muscle relaxant tubocurarine, these compounds have had a profound impact on human health and have been the subject of intense scientific investigation for over two centuries. This guide aims to provide a detailed technical account of their discovery, the evolution of their chemical synthesis, and our current understanding of their biological mechanisms.

The Dawn of Alkaloid Chemistry: The Discovery of Morphine

The journey into the world of isoquinoline alkaloids began with the quest to understand the potent effects of opium, the dried latex of the opium poppy (Papaver somniferum). For centuries, opium was a powerful but crude remedy for pain. The ability to isolate its active principle would revolutionize medicine.

Friedrich Sertürner's Landmark Isolation of Morphine

In the early 19th century, a young German pharmacist named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments that would lay the foundation for alkaloid chemistry. Between 1803 and 1817, through diligent research, Sertürner was the first to successfully isolate the "principium somniferum" (sleep-inducing principle) from opium. He named this crystalline substance "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties. This is widely considered the first-ever isolation of a pure alkaloid from a plant source.

Sertürner's initial reports in 1805 and 1806 went largely unnoticed. It was his comprehensive paper in 1817, detailing the isolation, crystallization, and pharmacological effects of morphine, that garnered widespread recognition. He demonstrated that morphine was an alkaline substance that could form salts with acids, a defining characteristic of the class of compounds that would later be named "alkaloids" by Carl Friedrich Wilhelm Meissner in 1819.

Experimental Protocol: Sertürner's Isolation of Morphine (Reconstructed)

While Sertürner's original experimental description lacks the precision of modern chemical protocols, the following is a reconstructed procedure based on his 1817 publication and subsequent interpretations.

Objective: To isolate the crystalline active principle from opium.

Materials:

-

Dried opium latex

-

Hot water

-

Ammonia solution

-

Acids (for salt formation and solubility tests)

-

Alcohol

Procedure:

-

Extraction: Opium was repeatedly extracted with hot water to dissolve the water-soluble components, including the meconate salt of morphine.

-

Precipitation: The aqueous extract was treated with ammonia solution. This raised the pH, causing the free base of morphine, which is poorly soluble in water, to precipitate out of the solution.

-

Crystallization: The crude precipitate of morphine was collected and purified by recrystallization from an alcohol-water mixture to obtain colorless crystals.

-

Characterization: Sertürner characterized the isolated substance by its crystalline nature, its alkaline properties (forming salts with acids), and its potent physiological effects, which he famously tested on himself and three young men.

Expanding the Isoquinoline Family: Papaverine, Berberine, and Tubocurarine

Following the groundbreaking discovery of morphine, the 19th and early 20th centuries saw the isolation of numerous other isoquinoline alkaloids, each with unique structural features and pharmacological activities.

Georg Merck and the Discovery of Papaverine

In 1848, Georg Merck, of the now-famous pharmaceutical company, isolated another alkaloid from opium. Working with the resinous residues of opium processing, he identified a new compound that he named "papaverine." Unlike morphine, papaverine was found to be a non-narcotic and acted as a smooth muscle relaxant.

A Golden History: The Isolation of Berberine

Berberine, a bright yellow isoquinoline alkaloid, has a long history of use in traditional Chinese and Ayurvedic medicine. It was first isolated in the 19th century from the roots and bark of plants of the Berberis genus. Its vibrant color also led to its use as a dye.

From Poison Darts to Modern Anesthesia: The Story of Tubocurarine

The story of tubocurarine is a fascinating example of ethnobotany leading to a major medical advancement. For centuries, indigenous tribes in the Amazon rainforest used a potent muscle-paralyzing poison called "curare" on their hunting arrows. In 1935, Harold King, a chemist at the National Institute for Medical Research in London, successfully isolated the active principle from a sample of curare obtained from Chondrodendron tomentosum. He named this crystalline quaternary ammonium compound d-tubocurarine. Its introduction into clinical practice in the 1940s revolutionized anesthesia by allowing for controlled muscle relaxation during surgery.

The Architecture of Isoquinolines: Classic Synthetic Methodologies

The structural elucidation and further pharmacological investigation of isoquinoline alkaloids were greatly advanced by the development of synthetic methods to construct the isoquinoline core. Three classic named reactions have been pivotal in this endeavor: the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under heating. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydropapaverine Precursor

Objective: To synthesize a 3,4-dihydroisoquinoline derivative as a precursor to papaverine.

Materials:

-

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in anhydrous toluene.

-

Cyclization: Add phosphorus oxychloride dropwise to the solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the product with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydropapaverine derivative.

The Pomeranz-Fritsch Reaction

Also developed in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed cyclization.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

Objective: To synthesize the parent isoquinoline ring system.

Materials:

-

Benzaldehyde

-

2,2-Diethoxyethylamine

-

Concentrated sulfuric acid

Procedure:

-

Schiff Base Formation: Condense benzaldehyde with 2,2-diethoxyethylamine, typically by heating the mixture, to form the corresponding benzalaminoacetal.

-

Cyclization: Add the benzalaminoacetal dropwise to concentrated sulfuric acid at a controlled temperature. After the addition, the reaction mixture is stirred for a period, often at an elevated temperature, to effect cyclization.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).

-

Extraction and Purification: Extract the isoquinoline product with an organic solvent (e.g., ether). The organic extracts are then washed, dried, and concentrated. The crude product can be purified by distillation or crystallization.

The Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This reaction is of great biological significance as it is thought to be involved in the biosynthesis of many isoquinoline alkaloids in plants.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Objective: To synthesize a 1-substituted tetrahydroisoquinoline.

Materials:

-

Phenylethylamine

-

An aldehyde (e.g., acetaldehyde)

-

Concentrated hydrochloric acid

Procedure:

-

Reaction Setup: Dissolve the phenylethylamine and the aldehyde in a suitable solvent.

-

Cyclization: Add concentrated hydrochloric acid to the mixture and heat to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is made alkaline with a base.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting tetrahydroisoquinoline can be purified by crystallization or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most prominent isoquinoline alkaloids.

Table 1: Bioactivity of Selected Isoquinoline Alkaloids

| Alkaloid | Target/Assay | Cell Line | IC₅₀ / Kᵢ / Kₑ | Reference(s) |

| Berberine | Cytotoxicity (MTT assay) | Tca8113 (oral squamous cell carcinoma) | 218.52 ± 18.71 µM | |

| Cytotoxicity (MTT assay) | CNE2 (nasopharyngeal carcinoma) | 249.18 ± 18.14 µM | ||

| Cytotoxicity (MTT assay) | MCF-7 (breast cancer) | 272.15 ± 11.06 µM | ||

| Cytotoxicity (MTT assay) | Hela (cervical carcinoma) | 245.18 ± 17.33 µM | ||

| Cytotoxicity (MTT assay) | HT29 (colon cancer) | 52.37 ± 3.45 µM | ||

| Cytotoxicity (MTT assay) | T47D (breast cancer) | 25 µM | ||

| Cytotoxicity (MTT assay) | MCF-7 (breast cancer) | 25 µM | ||

| Cytotoxicity (Resazurin assay) | CCRF-CEM (leukemia) | 2.13 ± 0.21 µM | ||

| Cytotoxicity (Resazurin assay) | HEK293 (embryonic kidney) | 141.75 ± 9.04 µM | ||

| Cytotoxicity (MTT assay) | HCC70 (triple-negative breast cancer) | 0.19 µM | ||

| Cytotoxicity (MTT assay) | BT-20 (triple-negative breast cancer) | 0.23 µM | ||

| Cytotoxicity (MTT assay) | MDA-MB-468 (triple-negative breast cancer) | 0.48 µM | ||

| Cytotoxicity (MTT assay) | MDA-MB-231 (triple-negative breast cancer) | 16.7 µM | ||

| Papaverine | Phosphodiesterase (cAMP-PDE) Inhibition | Rabbit Ileum | Kᵢ = 2 µM | |

| Phosphodiesterase 3A Inhibition | IC₅₀ = 284.0, 917.0 nM; Kᵢ = 279.0 nM | |||

| Phosphodiesterase 3 & 4 Inhibition | IC₅₀ = 6600.0 nM | |||

| d-Tubocurarine | Nicotinic Acetylcholine Receptor Binding | Torpedo electric organ | Kₑ (high affinity) = 35 nM | |

| Nicotinic Acetylcholine Receptor Binding | Torpedo electric organ | Kₑ (low affinity) = 1.2 µM | ||

| Nicotinic Acetylcholine Receptor Binding | Torpedo nAChR | Kₑ (high affinity) = 30 nM | ||

| Nicotinic Acetylcholine Receptor Binding | Torpedo nAChR | Kₑ (low affinity) = 8 µM | ||

| Nicotinic Acetylcholine Receptor Binding | Frog neuromuscular junction | IC₅₀ = 41 ± 2 nM |

Table 2: Spectroscopic Data for Papaverine

| Spectroscopic Technique | Key Peaks / Signals | Reference(s) |

| Infrared (IR) Spectroscopy (KBr) | 1602.90 cm⁻¹, 1512.24 cm⁻¹, 1278.85 cm⁻¹, 1026.16 cm⁻¹ | |

| 1509.56 cm⁻¹ (C=N Ar) | ||

| 1513.25 cm⁻¹ (C=N Ar) | ||

| ¹H Nuclear Magnetic Resonance (NMR) (300 MHz, CDCl₃) | δ 3.78 (s, 3H), 3.82 (s, 3H), 3.91 (s, 3H), 4.00 (s, 3H), 4.56 (s, 2H), 6.74-6.85 (m, 3H), 7.05 (s, 1H), 7.36 (s, 1H), 7.44-7.46 (d, J=6 Hz, 1H), 8.36-8.38 (d, J=6 Hz, 1H) | |

| ¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃) | δ 40.6, 55.8, 55.9, 56.0, 56.2, 104.2, 105.3, 111.0, 111.8, 118.86, 120.4, 122.9, 131.9, 133.6, 140.4, 147.5, 149.0, 149.9, 152.6, 157.6 | |

| Mass Spectrometry (MS) | m/z (%): 339 (M⁺, 93.6), 338 (97.0), 324 (100.0) |

Visualizing the Science: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in isoquinoline alkaloid chemistry and pharmacology.

Conclusion

The discovery and history of isoquinoline alkaloids represent a remarkable chapter in the annals of science and medicine. From the pioneering work of Sertürner to the elucidation of complex biosynthetic pathways and mechanisms of action, our understanding of these compounds has evolved dramatically. This technical guide has provided a comprehensive overview of the key historical discoveries, the foundational synthetic methodologies, and the quantitative biological and spectroscopic data that have defined this field. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids, aided by modern analytical and synthetic techniques, promises to unveil new therapeutic agents and further deepen our understanding of their intricate roles in biology. This rich history serves as both an inspiration and a valuable resource for the next generation of researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these extraordinary natural products.

4-Aminoisoquinoline derivatives and analogues

An In-depth Technical Guide to 4-Aminoisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a significant heterocyclic motif that serves as a cornerstone in the development of novel therapeutic agents. As a privileged structure in medicinal chemistry, its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a specific focus on their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research in this dynamic field of drug discovery.

Introduction

The isoquinoline ring system is a structural isomer of quinoline and is found in numerous naturally occurring alkaloids with potent biological activities.[2][3] The introduction of an amino group at the C4 position creates the this compound core, a versatile building block for constructing complex molecules with significant therapeutic potential.[1] These compounds and their analogues, such as the extensively studied 4-aminoquinolines, have been pivotal in medicinal chemistry, leading to the development of drugs like chloroquine and hydroxychloroquine for treating malaria and autoimmune diseases.[4][5] The exploration of this compound derivatives is driven by the continuous need for new chemical entities that can overcome challenges like drug resistance and provide better efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the chemistry and biology of this important class of compounds.

Synthesis Strategies

The synthesis of this compound and its analogues often involves multi-step reactions, leveraging classical and modern organic chemistry techniques. A primary and widely used method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group at the 4-position, typically a halogen, is displaced by an amine.

Common synthetic approaches include:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, typically involving the reaction of a 4-chloroquinoline or 4-chloroisoquinoline precursor with a primary or secondary amine.[6] The reaction can be performed under conventional heating (refluxing) or accelerated using microwave irradiation to improve yields and reduce reaction times.[4][7]

-

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have been developed for the synthesis of 4-aminoquinolines, offering alternative routes with high efficiency.[8]

-

Multi-Component Reactions: One-pot synthesis strategies, such as the three-component reaction of azides, α-fluoro-β-ketoesters, and amines, provide a modular approach to generate highly substituted 4-aminoquinoline derivatives.[8]

-

Annulation Strategies: Various cyclization or annulation reactions are employed to construct the core quinoline or isoquinoline ring system with the 4-amino group already incorporated or positioned for its introduction.[6][8]

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug development across multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines.[7] Some compounds show selective toxicity towards cancer cells over non-cancerous cell lines.[9]

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives Against Human Cancer Cell Lines

| Compound ID | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI₅₀ | Potent | [7] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | GI₅₀ | More potent than Chloroquine | [7] |

| Compound 4 (aminoquinoline) | MDA-MB-468 | GI₅₀ | 11.01 µM | [7] |

| Compound 4 (aminoquinoline) | MCF-7 | GI₅₀ | 51.57 µM | [7] |

| Chloroquine | MDA-MB-468 | GI₅₀ | 24.36 µM | [7] |

| Chloroquine | MCF-7 | GI₅₀ | 20.72 µM |[7] |

Antimicrobial Activity

This class of compounds has shown promise in combating bacterial and parasitic infections. Their activity extends to drug-resistant strains, a critical area of unmet medical need.

Certain 4-aminoquinoline derivatives display low-to-moderate antibacterial activity, with some exhibiting potent inhibition against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 2: Antibacterial Activity of 4-Aminoquinoline Derivatives

| Compound ID | Target Organism | Activity Metric | Value (mM) | Reference |

|---|---|---|---|---|

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | MIC | 0.125 | [4] |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | MIC | 0.25 |[4] |

Hybrid molecules incorporating the 4-aminoquinoline scaffold have been synthesized and tested against M. tuberculosis, showing promising inhibitory activity at non-cytotoxic concentrations.[10]

Table 3: Anti-mycobacterial Activity of 4-Aminoquinoline Triads

| Compound Series | Target Organism | Activity Metric | Value Range (µM) | Reference |

|---|

| 4-aminoquinoline-isoindoline-dione-isoniazid triads | M. tuberculosis (mc²6230) | MIC | 5.1 - 11.9 |[10] |

The 4-aminoquinoline core is famously associated with antimalarial drugs.[11] Research continues to produce new analogues with high efficacy against chloroquine-resistant strains of Plasmodium.[11] Furthermore, these derivatives have demonstrated significant activity against Leishmania parasites.[12]

Table 4: In Vivo Antimalarial and In Vitro Antileishmanial Activity

| Compound ID | Target Organism/Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1m | P. berghei (in vivo) | ED₅₀ | 2.062 mg/kg | [11] |

| 1o | P. berghei (in vivo) | ED₅₀ | 2.231 mg/kg | [11] |

| 2c | P. berghei (in vivo) | ED₅₀ | 1.431 mg/kg | [11] |

| 2j | P. berghei (in vivo) | ED₅₀ | 1.623 mg/kg | [11] |

| AMQ-j | L. amazonensis promastigotes | IC₅₀ | 5.9 µg/mL | [12] |

| AMQ-j | L. amazonensis amastigotes | IC₅₀ | 2.4 µg/mL |[12] |

Other Activities

Derivatives of 4-aminoquinoline and isoquinoline have also been investigated for their anti-inflammatory, antiviral, and platelet aggregation inhibition activities.[3][5][13] For instance, certain pyrimido-isoquinoline derivatives inhibit platelet phosphodiesterase, leading to an anti-aggregatory effect.[13]

Table 5: Platelet Aggregation Inhibition

| Compound ID | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| IQ3b (pyrimido-isoquinolin-4-one derivative) | Phosphodiesterase | IC₅₀ | 11 ± 5 | [13] |

| IQ3b (pyrimido-isoquinolin-4-one derivative) | Calcium Elevation | IC₅₀ | 9 ± 4 | [13] |

| AQ11 (pyrimido-quinolin-1-one derivative) | Phosphodiesterase | IC₅₀ | 43 ± 8 | [13] |

| AQ11 (pyrimido-quinolin-1-one derivative) | Calcium Elevation | IC₅₀ | 32 ± 6 |[13] |

Mechanism of Action

The diverse biological activities of this compound analogues stem from multiple mechanisms of action.

-

Lysosomal Action: Chloroquine and hydroxychloroquine are known to accumulate in lysosomes, increasing the lysosomal pH. This disrupts the function of acidic hydrolases and interferes with processes like autophagy and antigen presentation, which is thought to be central to their anti-inflammatory and rheumatologic effects.[14]

-

Inhibition of Heme Polymerization: In the context of malaria, 4-aminoquinolines are believed to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death.[15]

-

Mitochondrial Dysfunction: Certain antileishmanial 4-aminoquinoline derivatives have been shown to induce depolarization of the mitochondrial membrane potential in parasites.[12] This leads to increased production of reactive oxygen species (ROS) and triggers oxidative stress, culminating in parasite cell death.[12]

-

Enzyme Inhibition: As seen in platelet studies, some derivatives can act as inhibitors of key enzymes like phosphodiesterase, leading to downstream effects on signaling pathways (e.g., increased cAMP levels and reduced intracellular calcium).[13]

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-aminoquinoline and isoquinoline derivatives is highly dependent on their structural features. SAR studies provide crucial insights for designing more potent and selective compounds. Key findings for the analogous 4-aminoquinoline scaffold include:

-

Quinoline/Isoquinoline Core: The heterocyclic ring system is essential for activity.[16]

-

Position 7 Substitution: Electron-withdrawing groups, such as a chlorine atom at the 7-position, are critical for antimalarial activity.[15] This substitution is believed to lower the pKa of the ring and side-chain nitrogens.[16] Halogen substitution at positions other than C7 often results in inactive compounds.[16]

-

Position 3 and 8 Substitution: Substitution at the C3 position generally decreases activity, while any substitution at the C8 position can abolish it completely.[15][16]

-

4-Amino Side Chain: The nature of the alkylamino side chain at the C4 position is paramount.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.

General Synthesis Protocol via Nucleophilic Substitution

This protocol describes a typical synthesis of a 4-aminoquinoline derivative from a 4-chloroquinoline precursor.[7]

-

Reactant Preparation: In a round-bottom flask, add 1 equivalent of the 7-substituted-4-chloroquinoline.

-

Amine Addition: Add an excess (typically 3-5 equivalents) of the desired primary or secondary amine. The amine can also be used as the solvent if it is a liquid.

-

Reaction Conditions:

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash with water or a basic solution (e.g., 10% NaOH) to remove excess amine and hydrochloride salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS).[4][7]

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.[7][9]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

-

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition values against the compound concentrations and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value using non-linear regression analysis.[9]

Conclusion and Future Directions

This compound derivatives and their analogues represent a highly versatile and pharmacologically significant class of compounds. Their established and emerging activities against cancer, microbes, and inflammatory conditions underscore their potential in drug discovery. The core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties through detailed SAR studies.

Future research should focus on several key areas:

-

Novel Scaffolds: Exploration of novel and more complex derivatives of the this compound core to identify new biological targets.

-

Mechanism Elucidation: In-depth studies to fully elucidate the mechanisms of action for compounds with promising activity, which will aid in target-based drug design.

-

Overcoming Resistance: Designing next-generation analogues specifically aimed at overcoming known drug resistance mechanisms, particularly in cancer and infectious diseases.

-

ADMET Profiling: Early and comprehensive profiling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) to identify candidates with favorable drug-like properties for clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery. Both natural and synthetic isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of isoquinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and multifaceted, often involving the modulation of critical cellular processes that govern cancer cell proliferation, survival, and metastasis.[3][4]

A prominent mechanism of action for many isoquinoline derivatives is the induction of apoptosis, or programmed cell death.[5] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been shown to modulate the mitochondrial membrane potential and activate caspases, key executioners of apoptosis.[4] Furthermore, isoquinoline compounds can induce cell cycle arrest at various phases, thereby halting the uncontrolled proliferation of cancer cells.[2][3]